2-(1H-Imidazol-4-YL)benzaldehyde
Description
Contextualization of Imidazole-Benzaldehyde Scaffolds in Heterocyclic Chemistry
Imidazole-benzaldehyde scaffolds represent a significant class of heterocyclic compounds. The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine. wikipedia.org Its ability to act as a ligand for various metal ions and its capacity for hydrogen bonding make it a versatile component in medicinal chemistry and materials science. researchgate.netwikipedia.org When coupled with a benzaldehyde (B42025) moiety, the resulting scaffold combines the rich coordination chemistry of imidazole with the reactive aldehyde functional group, opening avenues for diverse chemical transformations.
These scaffolds are integral to the synthesis of more complex molecular architectures. evitachem.com The aldehyde group can readily undergo reactions such as condensation, reduction, and oxidation, allowing for the introduction of a wide array of functional groups and the construction of larger, more intricate structures. evitachem.com This versatility has led to the widespread use of imidazole-benzaldehyde derivatives in the development of novel therapeutic agents, catalysts, and functional materials. iucr.org
Historical Trajectories and Evolution of Related Ligand and Substrate Systems
The journey to the specific investigation of compounds like 2-(1H-Imidazol-4-YL)benzaldehyde is rooted in the broader history of imidazole chemistry. The first synthesis of imidazole itself was accomplished by Heinrich Debus in 1858. researchgate.netijsrtjournal.com Since then, the study of imidazole-containing molecules has expanded exponentially.
In the realm of coordination chemistry, imidazole and its derivatives have long been recognized for their ability to form stable complexes with a variety of transition metals. wikipedia.org This property is central to their role in biological systems, where the imidazole side chain of histidine is a common ligand for metal ions in enzymes and proteins. wikipedia.org The development of synthetic imidazole-based ligands has been a continuous area of research, with scientists designing and creating novel molecules with tailored coordination properties for applications in catalysis and materials science. maynoothuniversity.ie
The evolution of synthetic methodologies has also played a crucial role. Early methods for the synthesis of imidazole derivatives have been refined and expanded upon, with the development of more efficient and versatile techniques. orgsyn.org For instance, modern cross-coupling reactions, such as the Suzuki coupling, have provided powerful tools for the construction of carbon-carbon bonds, enabling the straightforward synthesis of complex imidazole-benzaldehyde scaffolds. This has allowed for the systematic exploration of structure-activity relationships and the fine-tuning of molecular properties for specific applications.
Definitive Rationale for the Academic Investigation of this compound
The specific focus on this compound stems from a confluence of factors related to its unique structural features and potential applications. The ortho-substitution pattern, where the imidazole and aldehyde groups are adjacent on the benzene (B151609) ring, creates a distinct chemical environment. This proximity can lead to intramolecular interactions that influence the reactivity of both functional groups.
Research into this specific isomer is driven by the quest for new molecules with enhanced or novel biological activities. The imidazole scaffold is a known pharmacophore found in many approved drugs. wikipedia.org By strategically functionalizing the imidazole and benzaldehyde components, researchers aim to develop new therapeutic agents targeting a variety of diseases. The investigation of this compound is therefore a logical step in the ongoing exploration of chemical space for the discovery of new and improved functional molecules.
Chemical and Physical Properties
| Property | Value (for 4-(1H-Imidazol-1-yl)benzaldehyde) | Reference |
| Molecular Formula | C₁₀H₈N₂O | sigmaaldrich.comnih.gov |
| Molecular Weight | 172.18 g/mol | sigmaaldrich.comnih.gov |
| CAS Number | 10040-98-9 | sigmaaldrich.comnih.gov |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 153-155 °C | sigmaaldrich.com |
| SMILES String | O=Cc1ccc(cc1)-n2ccnc2 | sigmaaldrich.com |
| InChI Key | DCICUQFMCRPKHZ-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |
Research and Applications
The imidazole-benzaldehyde scaffold is a cornerstone in various areas of chemical research, from medicinal chemistry to materials science.
Synthesis of Derivatives
A primary application of this compound is as a starting material for the synthesis of more complex molecules. For instance, the aldehyde group can be condensed with various acetophenones to produce chalcones, such as 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, which have shown potential antifungal, antioxidant, and antileishmanial activities. iucr.orgsigmaaldrich.com
Biological Activity
Imidazole derivatives are known to possess a wide range of biological activities. wikipedia.org The imidazole scaffold is a key component in many pharmaceuticals. wikipedia.orgijsrtjournal.com Research has shown that compounds derived from imidazole-benzaldehydes can exhibit antimicrobial and antifungal properties. iucr.orgmaynoothuniversity.ie The specific substitution pattern of this compound could lead to novel biological profiles, making it a target for drug discovery programs.
Coordination Chemistry
The imidazole moiety is an excellent ligand for transition metal ions. wikipedia.org This property allows for the use of this compound and its derivatives in the construction of coordination complexes. These complexes can have applications in catalysis, for example, in the epoxidation of olefins. iucr.orgnih.gov The ability to fine-tune the electronic and steric properties of the ligand by modifying the benzaldehyde portion makes this class of compounds particularly attractive for the development of new catalysts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-6-8-3-1-2-4-9(8)10-5-11-7-12-10/h1-7H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWHAVDNHPXXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 1h Imidazol 4 Yl Benzaldehyde
Advanced Retrosynthetic Analysis of the Target Compound
A critical starting point for the synthesis of any complex molecule is a thorough retrosynthetic analysis. For 2-(1H-imidazol-4-yl)benzaldehyde, several disconnections can be envisioned, leading to readily available starting materials. The primary disconnection strategies revolve around the formation of the imidazole (B134444) ring and the carbon-carbon bond connecting the imidazole and benzaldehyde (B42025) moieties.
Strategy 1: Imidazole Ring Formation as the Key Step
This approach disconnects the imidazole ring itself, suggesting a condensation reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), a classic approach to imidazole synthesis.
Disconnection: C-N and C=N bonds of the imidazole ring.
Synthons: An α-dicarbonyl synthon, a benzaldehyde synthon, and an ammonia equivalent.
Practical Starting Materials: This leads back to 2-formylphenylglyoxal or a protected precursor, which would react with an ammonia source. However, the synthesis of 2-formylphenylglyoxal is non-trivial. A more practical approach involves a three-component reaction.
Strategy 2: C-C Bond Formation as the Key Step
This strategy focuses on forming the bond between a pre-formed imidazole ring and the benzaldehyde moiety, typically through a cross-coupling reaction.
Disconnection: The C-C bond between the imidazole and the phenyl ring.
Synthons: A 4-haloimidazole synthon and a 2-formylphenyl organometallic synthon, or vice versa.
Practical Starting Materials: This would involve a reaction between a protected 4-bromoimidazole and 2-formylphenylboronic acid (or its ester) under Suzuki coupling conditions, or a Stille coupling with an organotin reagent.
A visual representation of a plausible retrosynthetic analysis is presented below:

This analysis highlights the key building blocks and strategic bond formations required for the synthesis of the target molecule.
Development of Novel and Efficient Synthetic Pathways
Building upon the retrosynthetic analysis, several forward synthetic strategies can be devised, incorporating modern and efficient methodologies.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. In the context of this compound synthesis, a Suzuki-Miyaura coupling is a highly attractive approach. This would involve the coupling of a suitably protected 4-haloimidazole with 2-formylphenylboronic acid.
A representative reaction scheme is as follows:

The choice of protecting group (PG) for the imidazole nitrogen is crucial to prevent side reactions and ensure solubility. Common protecting groups include trityl (Tr), tosyl (Ts), or a simple benzyl (B1604629) group. The palladium catalyst and ligand system must be carefully selected to achieve high yields and avoid decomposition of the aldehyde functionality. nih.govnih.gov
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. tandfonline.com A plausible one-pot synthesis of this compound could involve a four-component reaction of a glyoxal (B1671930) derivative, an aldehyde, an amine, and an ammonia source. researchgate.net
For instance, a reaction between 2-formylbenzaldehyde, glyoxal, and ammonium (B1175870) acetate (B1210297) could theoretically yield the desired product. However, the reactivity and regioselectivity of such a reaction would need to be carefully controlled. The use of a catalyst can be instrumental in directing the reaction towards the desired product. rsc.orged.ac.uk
A potential multicomponent reaction is depicted below:

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry can be integrated into the synthesis of this compound in several ways:
Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives such as ethanol, water, or ionic liquids. researchgate.netnih.gov
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste. The use of heterogeneous catalysts that can be easily recovered and reused is particularly advantageous. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a key feature of multicomponent reactions. tandfonline.com
Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.
Methodological Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is a critical step in developing a robust and scalable synthesis. For the synthesis of this compound, several parameters would need to be systematically varied to maximize the yield and selectivity.
Key Parameters for Optimization:
Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and product solubility.
Temperature: Higher temperatures can increase reaction rates but may also lead to the formation of byproducts.
Catalyst and Ligand: In cross-coupling reactions, the choice of palladium source and ligand is paramount for catalytic activity and stability.
Base: The strength and nature of the base are crucial in both cross-coupling and condensation reactions.
Reaction Time: Monitoring the reaction progress over time is necessary to determine the optimal reaction duration.
The following interactive table illustrates a hypothetical optimization study for the Suzuki-Miyaura coupling approach:
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Yield (%) |
| 1 | Toluene | 80 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | 45 |
| 2 | Dioxane | 100 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | 65 |
| 3 | Dioxane | 100 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (3) | 82 |
| 4 | Dioxane/H₂O | 100 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (3) | 88 |
| 5 | Ethanol/H₂O | 80 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 75 |
This table is a hypothetical representation of an optimization study.
Regioselective Synthesis of Imidazole-Benzaldehyde Isomers
A significant challenge in the synthesis of substituted imidazoles is controlling the regioselectivity. Depending on the synthetic route, different isomers of imidazole-benzaldehyde could be formed, such as 2-(1H-imidazol-2-yl)benzaldehyde or 2-(1H-imidazol-5-yl)benzaldehyde.
Achieving the desired 4-substituted isomer requires careful selection of starting materials and reaction conditions. For example, in the synthesis of imidazoles from α-dicarbonyl compounds, the substitution pattern of the dicarbonyl component dictates the regiochemical outcome.
In cross-coupling strategies, the regioselectivity is predetermined by the position of the halogen on the imidazole ring. Therefore, the synthesis of the correctly substituted 4-haloimidazole precursor is of utmost importance. lookchem.comrsc.org
Computational studies can also play a role in predicting the regioselectivity of certain reactions, providing valuable insights for the rational design of synthetic routes. nih.govacs.org For instance, the regioselective synthesis of 1,2,5-trisubstituted imidazoles has been reported, highlighting the possibility of controlling the substitution pattern. lookchem.com
Strategic Derivatization and Functionalization of 2 1h Imidazol 4 Yl Benzaldehyde
Targeted Functionalization of the Imidazole (B134444) Heterocycle
The imidazole ring within the parent compound offers multiple sites for functionalization, including the two nitrogen atoms and the C-5 carbon position. These sites can be selectively targeted through various synthetic protocols.
N-Alkylation and N-Arylation Protocols on Imidazole Nitrogen
The presence of an N-H bond in the imidazole ring allows for straightforward substitution at the nitrogen positions. The regioselectivity of these reactions on the unsymmetrical imidazole core is influenced by both steric and electronic factors. otago.ac.nz
N-Alkylation: Direct N-alkylation can be achieved using various alkylating agents in the presence of a base. The choice of base and reaction conditions can influence which of the two ring nitrogens is alkylated. In basic media, deprotonation forms an imidazole anion, and the subsequent alkylation is governed by the electronic and steric properties of the substituents. otago.ac.nz Electron-withdrawing groups on the imidazole ring tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz Steric hindrance from existing substituents or the incoming alkyl group also plays a crucial role, favoring substitution at the less hindered nitrogen. otago.ac.nz
N-Arylation: The introduction of aryl groups onto the imidazole nitrogen is commonly accomplished through metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann-type reactions are particularly prevalent, coupling the imidazole with aryl halides or arylboronic acids. nih.govorganic-chemistry.org These methods often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org For instance, the use of copper(I) oxide or copper(I) bromide can effectively catalyze the N-arylation of azoles with aryl halides. organic-chemistry.org The Chan-Lam coupling, which utilizes arylboronic acids, is another powerful method that can proceed at room temperature. organic-chemistry.org
| Reaction Type | Catalyst/Reagents | Coupling Partner | Typical Conditions | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., KOH, NaH) | R-X (X=Cl, Br, I) | DMF or Ethanol, RT to elevated temp. | otago.ac.nzorganic-chemistry.org |
| N-Arylation (Ullmann) | CuI or CuBr, Ligand (e.g., phenanthroline) | Ar-X (X=Br, I) | Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF) | organic-chemistry.org |
| N-Arylation (Chan-Lam) | Cu(OAc)2 | Ar-B(OH)2 | Exposed to air, Room Temperature | organic-chemistry.org |
Halogenation and Subsequent Metal-Catalyzed Cross-Coupling at Imidazole Positions
The carbon atoms of the imidazole ring can also be functionalized. For 2,4-disubstituted imidazoles, the C-5 position is the most susceptible to electrophilic attack. globalresearchonline.netuobabylon.edu.iqnih.gov
Halogenation: Electrophilic halogenation provides a direct route to introduce a handle for further modification. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to selectively install a halogen atom, primarily at the C-5 position. The reaction conditions can be tuned to control the selectivity and yield of the halogenated product.
Metal-Catalyzed Cross-Coupling: Once halogenated, the resulting 5-halo-2-(1H-imidazol-4-yl)benzaldehyde becomes a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. An efficient protocol for the Suzuki–Miyaura cross-coupling of unprotected haloimidazoles with boronic acids has been reported, demonstrating the feasibility of this approach without the need for N-protection. acs.org Other common cross-coupling reactions, such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines), can also be employed to introduce diverse functionalities.
| Reaction | Typical Reagents | Functionality Introduced | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst, Base | Aryl or Heteroaryl group | acs.org |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl group | uib.no |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group | uib.no |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group | organic-chemistry.org |
Directed Functionalization of the Benzaldehyde (B42025) Moiety
The benzaldehyde portion of the molecule contains two key sites for modification: the aldehyde functional group itself and the aromatic ring to which it is attached.
Diverse Aldehyde Group Transformations (e.g., imine, oxime, hydrazone formations)
The aldehyde group is highly reactive and serves as a linchpin for a multitude of chemical transformations, most notably condensation reactions with nitrogen-based nucleophiles. masterorganicchemistry.com These reactions are typically straightforward and often proceed with high yield. masterorganicchemistry.comresearchgate.net
The formation of an imine (or Schiff base) occurs through the reaction of the aldehyde with a primary amine, often under acid catalysis, with the elimination of water. masterorganicchemistry.comresearchgate.net Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) or substituted hydrazines (R-NHNH₂) yields the corresponding oxime and hydrazone , respectively. youtube.comkhanacademy.org The formation of thiosemicarbazones, a specific type of hydrazone, is achieved by reacting the aldehyde with thiosemicarbazide. mdpi.com These derivatives are not only synthetically useful intermediates but can also possess significant biological activities.
| Transformation | Reagent | Product Functional Group | Reference |
|---|---|---|---|
| Imine Formation | Primary Amine (R-NH₂) | Imine (C=N-R) | masterorganicchemistry.com |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (C=N-OH) | youtube.com |
| Hydrazone Formation | Hydrazine (H₂N-NH₂) | Hydrazone (C=N-NH₂) | khanacademy.org |
| Thiosemicarbazone Formation | Thiosemicarbazide (H₂N-NH-C(S)NH₂) | Thiosemicarbazone (C=N-NH-C(S)NH₂) | mdpi.com |
Selective Electrophilic Aromatic Substitution on the Benzaldehyde Ring
The benzaldehyde ring can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of substituents directly onto the phenyl core. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents. The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.comorganicchemistrytutor.com In contrast, the C-linked imidazole ring is generally considered an activating, ortho-, para-directing group because its π-system can donate electron density to the benzene (B151609) ring through resonance. nih.govquora.com
In 2-(1H-Imidazol-4-YL)benzaldehyde, these effects are convergent. The imidazole substituent at C-2 directs incoming electrophiles to its ortho and para positions (C-3 and C-5 of the benzaldehyde ring). The aldehyde at C-1 directs to its meta positions (C-3 and C-5). Therefore, electrophilic substitution is strongly favored to occur at positions 3 and 5 of the benzaldehyde ring. Standard EAS reactions like nitration, sulfonation, and halogenation can be applied. youtube.com
| Reaction | Reagents | Substituent Introduced | Predicted Position | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | -NO₂ | 3 or 5 | youtube.com |
| Sulfonation | Fuming H₂SO₄ | -SO₃H | 3 or 5 | youtube.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | -Br or -Cl | 3 or 5 | youtube.com |
Orthogonal and Cascade Functionalization Strategies
The development of orthogonal strategies, which allow for the selective functionalization of one part of the molecule without affecting the other, is crucial for complex synthesis. This can be achieved through the use of protecting groups. For example, protecting the imidazole nitrogen with a removable group like 2-(trimethylsilyl)ethoxymethyl (SEM) allows for selective C-H functionalization of the imidazole core without interference from the benzaldehyde moiety. nih.govacs.org Conversely, the aldehyde can be protected as an acetal, which is stable to many conditions used for modifying the imidazole ring (e.g., N-alkylation or C-5 cross-coupling), and can be easily removed upon completion.
Cascade reactions, where a single event triggers a sequence of bond-forming transformations, offer an elegant approach to building molecular complexity. While specific cascade derivatizations of this exact molecule are not widely reported, one could envision a strategy where a functional group, installed via cross-coupling at the C-5 position of the imidazole, subsequently reacts in an intramolecular fashion with the aldehyde. For instance, the introduction of a nucleophilic group could lead to a tandem cyclization reaction, rapidly generating more complex polycyclic structures. Three-component reactions involving imidazole N-oxides, aldehydes, and C-H acids have been described, illustrating the potential for imidazoles to participate in such complex, one-pot transformations. rsc.org
Lack of Sufficient Data for Article Generation on this compound in Polymeric and Supramolecular Chemistry
While some search results identified vendors for the compound and suggested its potential as a building block for metal-organic frameworks (MOFs) and supramolecular hosts, they did not provide any concrete examples, experimental data, or peer-reviewed research to substantiate these claims. The majority of the retrieved literature focused on positional isomers, such as 4-(1H-imidazol-1-yl)benzaldehyde, or other related imidazole-containing structures, which fall outside the strict scope of the requested article.
The absence of specific, detailed research findings, including data that could be used to generate the required data tables, makes it impossible to construct a thorough, informative, and scientifically accurate article as per the user's instructions. An article based on the currently available information would be speculative and would not meet the stipulated requirements for detailed research findings and diverse, authoritative sources.
Therefore, until relevant scientific literature detailing the strategic derivatization and functionalization of This compound for the construction of polymeric and supramolecular architectures is published and becomes accessible, the generation of the requested article cannot be completed.
In Depth Coordination Chemistry of 2 1h Imidazol 4 Yl Benzaldehyde
Elucidation of Ligand Design Principles and Binding Motifs
The design of 2-(1H-Imidazol-4-YL)benzaldehyde as a ligand is predicated on the strategic placement of its key functional groups. The imidazole (B134444) ring offers two distinct nitrogen atoms for coordination: the pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N3). The proton on the N1-H can be deprotonated, allowing this nitrogen to act as an anionic donor, which can bridge metal centers. The pyridine-type N3 atom possesses a lone pair of electrons, making it a classic neutral donor site.
The benzaldehyde (B42025) group, positioned at the 2-position of the phenyl ring, introduces an oxygen atom that can also act as a donor site. This arrangement allows for several potential binding motifs:
Monodentate Coordination: The ligand can bind to a metal center through the more accessible pyridine-type nitrogen (N3) of the imidazole ring.
Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal center through the N3 nitrogen of the imidazole and the oxygen atom of the aldehyde group. This is a highly probable coordination mode.
Bridging Coordination: Following deprotonation of the N1-H, the imidazole ring can bridge two metal centers, using both N1 and N3 as donor atoms. The aldehyde group could remain uncoordinated or could coordinate to one of the metal centers, leading to more complex polynuclear structures.
The interplay between these potential binding modes is a key principle in the design of coordination complexes with this ligand, allowing for the targeted synthesis of discrete molecules or extended networks.
Complexation Studies with Transition Metal Ions
While specific complexation studies for this compound are not yet widely reported, the known affinity of imidazole and aldehyde functionalities for transition metals allows for the prediction of its behavior. The ligand is expected to form stable complexes with a variety of d-block elements.
Synthesis and Characterization of Mononuclear Complexes
The synthesis of mononuclear complexes is anticipated to be straightforward, likely involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes would be characterized by standard analytical techniques.
| Hypothetical Mononuclear Complex | Expected Metal Ion | Anticipated Coordination Mode | Potential Characterization Data (Illustrative) |
| [M(L)Cl₂] | Co(II), Ni(II), Cu(II) | Bidentate (N, O) | IR (cm⁻¹): Shift in ν(C=O) and ν(C=N) bands upon coordination. UV-Vis: d-d transitions characteristic of the metal ion's geometry. |
| M(L)₂(H₂O)₂₂ | Zn(II), Cd(II) | Monodentate (N) or Bidentate (N,O) | ¹H NMR: Shifts in imidazole and benzaldehyde proton signals. X-ray Crystallography: Definitive structural elucidation. |
L represents the this compound ligand.
Exploration of Dinuclear and Polynuclear Coordination Assemblies
The bridging capability of the imidazolate anion (deprotonated form of the imidazole ring) is a well-established principle for constructing multinuclear complexes. By controlling the reaction stoichiometry and pH, it is expected that this compound can be used to synthesize dinuclear and polynuclear assemblies. For instance, the use of a base would facilitate the deprotonation of the N1-H group, promoting the formation of imidazolate-bridged structures. The benzaldehyde group could either remain as a pendant functional group, available for post-synthetic modification, or participate in further coordination.
Analysis of Coordination Modes, Denticity, and Chelation Phenomena
The versatility of this compound as a ligand is rooted in its variable denticity and coordination modes.
Denticity: The ligand can act as a monodentate, bidentate, or bridging ligand. The preferred denticity will be influenced by the nature of the metal ion, the counter-anion, and the reaction conditions.
Chelation: The formation of a five-membered chelate ring involving the imidazole N3 and the aldehyde oxygen is a strong driving force in its coordination chemistry. This chelation effect would enhance the thermodynamic stability of the resulting complexes. The planarity of the benzaldehyde and imidazole rings connected through the phenyl spacer would favor a stable conformation for chelation.
Coordination Isomerism: Depending on which nitrogen of the imidazole ring coordinates, different coordination isomers could potentially be formed, although the pyridine-type nitrogen is generally the more favored coordination site.
Influence of Metal Centers on Ligand Conformation and Reactivity Profiles
The coordination of a metal ion to this compound is expected to significantly influence the ligand's properties.
Conformational Changes: Upon coordination, the rotational freedom of the phenyl-imidazole and phenyl-aldehyde bonds will be restricted. X-ray crystallographic studies on related coordinated ligands show that the dihedral angles between the rings can vary depending on the metal ion and the packing forces in the crystal lattice.
Enhanced Reactivity of the Aldehyde: Coordination of the aldehyde's oxygen atom to a Lewis acidic metal center would polarize the C=O bond, making the carbonyl carbon more electrophilic. This would enhance its reactivity towards nucleophiles, opening up possibilities for metal-template synthesis and catalysis. For example, the coordinated aldehyde could be more susceptible to condensation reactions to form Schiff bases.
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Building Block
The bifunctional nature of this compound makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The imidazole group is a common building block in many well-known MOFs, such as the ZIFs (Zeolitic Imidazolate Frameworks).
The ligand could be used in several ways to build extended structures:
As a primary linker: If both the imidazole and aldehyde groups coordinate to different metal centers, the ligand can directly link metal nodes to form 1D, 2D, or 3D structures.
As a functionalized linker: The ligand could be modified, for example, by converting the aldehyde to a carboxylate group, which is a more traditional linker for MOF synthesis. The resulting imidazolyl-benzoic acid would be a classic bitopic linker.
Post-synthetic modification: A MOF could be constructed using a different primary linker, with the this compound coordinated as a pendant group. The uncoordinated aldehyde functionality would then be available for post-synthetic modification, allowing for the introduction of new functionalities into the MOF pores.
The presence of the aldehyde group within the pores of a MOF could lead to materials with applications in catalysis, sensing, and selective capture of molecules.
| Hypothetical MOF/Coordination Polymer | Proposed Metal Node | Potential Linker Connectivity | Anticipated Network Topology | Potential Properties |
| [M(L)₂]n | Zn(II), Cu(I) | Imidazolate bridging | 2D or 3D network | Porosity, Luminescence |
| [M₂(L-COO)₄]n | Cu(II), Zn(II) | Carboxylate (from oxidized aldehyde) and imidazole N-donor | Paddlewheel-based 3D framework | High surface area, Gas storage |
L represents the this compound ligand, and L-COO represents its carboxylate derivative.
Advanced Catalytic Applications of 2 1h Imidazol 4 Yl Benzaldehyde and Its Ligand Systems
Investigation of 2-(1H-Imidazol-4-YL)benzaldehyde in Organocatalytic Transformations
Currently, there is a limited body of publicly available research specifically detailing the direct application of this compound as an organocatalyst. The inherent functionalities of the molecule, namely the imidazole (B134444) ring and the aldehyde group, suggest potential for various organocatalytic activation modes. The imidazole moiety can act as a Brønsted base or a nucleophilic catalyst, while the aldehyde can participate in iminium or enamine catalysis upon condensation with a suitable amine co-catalyst. However, detailed studies demonstrating these applications for this specific isomer are not yet prevalent in the scientific literature.
Role of this compound-Derived Ligands in Metal-Catalyzed Reactions
The true potential of this compound likely lies in its use as a precursor for the synthesis of more complex ligands for metal-catalyzed reactions. The aldehyde group provides a convenient handle for derivatization, for instance, through condensation reactions with amines to form Schiff base ligands. The imidazole ring, in turn, offers a nitrogen donor for metal coordination.
Efficacious Cross-Coupling Reaction Catalysis
While the broader class of imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs) derived from imidazoles, has seen extensive use in cross-coupling reactions, specific data on ligands derived from this compound remains scarce. The development of palladium, nickel, or copper complexes with ligands synthesized from this compound could potentially lead to efficient catalysts for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. Future research in this area would be necessary to explore and validate this potential.
Exploration in Asymmetric Catalytic Processes
The synthesis of chiral ligands derived from this compound represents a promising avenue for the development of new asymmetric catalysts. By reacting the aldehyde with chiral amines or amino alcohols, a library of chiral Schiff base or related ligands could be generated. These ligands could then be complexed with various transition metals to catalyze a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. At present, specific examples and performance data for such systems are not widely reported.
Application in Oxidation and Reduction Catalysis
The imidazole and aldehyde functionalities of this compound make it a candidate for developing ligands for oxidation and reduction catalysis. For instance, manganese, iron, or copper complexes of Schiff base ligands derived from this molecule could be investigated for their ability to catalyze the oxidation of alcohols or hydrocarbons. Similarly, ruthenium or iridium complexes could be explored for catalytic reduction reactions. However, detailed research findings in this specific area are yet to be published.
Photocatalytic and Electrocatalytic Capabilities of this compound Systems
The application of systems based on this compound in photocatalysis and electrocatalysis is an emerging area with limited available data. The conjugated π-system of the molecule suggests that its derivatives could possess interesting photophysical properties. Incorporation into larger chromophoric systems or coordination to photoactive metal centers, such as ruthenium or iridium, could yield novel photocatalysts. In electrocatalysis, immobilization of its metal complexes onto electrode surfaces could lead to new materials for electrocatalytic processes like CO2 reduction or water oxidation. This remains a largely unexplored field of research for this particular compound.
Design and Performance of Heterogenized and Immobilized Catalytic Systems
To enhance catalyst recyclability and stability, the heterogenization of homogeneous catalysts is a key strategy. Ligands derived from this compound could be functionalized with groups that allow for their immobilization onto solid supports such as silica, alumina, or polymers. This could be achieved by introducing, for example, a long alkyl chain for physisorption or a reactive group like a vinyl or silane (B1218182) for covalent attachment. The resulting heterogenized catalysts could then be employed in continuous flow reactors or easily separated from reaction mixtures. As with other areas, specific research on the design and performance of such immobilized systems based on this compound is not yet available in the scientific literature.
Molecular Mechanisms of Biological Activity for 2 1h Imidazol 4 Yl Benzaldehyde and Its Analogs
Elucidation of Ligand-Receptor Binding Interactions and Affinities
Specific ligand-receptor binding affinity data for 2-(1H-Imidazol-4-YL)benzaldehyde is not present in the reviewed literature. However, for a related analog, (1R,2R)-2-(1H-Imidazol-4-yl)-1-methyl-propylamine , a binding affinity (Ki) of 11 nM for the Histamine H3 receptor from Guinea pigs has been reported sigmaaldrich.com. This indicates that the imidazol-4-yl moiety can be a key pharmacophore for potent receptor interaction.
Identification and Validation of Specific Cellular Targets (e.g., protein, enzyme, nucleic acid interactions)
Analogs of this compound have been shown to interact with various cellular targets, suggesting potential avenues of bioactivity for the parent compound.
Tubulin: A series of 2-aryl-4-benzoyl-imidazoles (ABI) have been identified as potent anticancer agents that target the colchicine (B1669291) binding site in tubulin, thereby inhibiting its polymerization nih.gov. The most active of these compounds displayed an average IC50 of 15.7 nM nih.gov.
Histone Deacetylase (HDAC): The isomeric compound, 4-(1H-Imidazol-1-yl)benzaldehyde , is reported to inhibit cancer cell growth by enhancing the expression of histone deacetylase 1 biosynth.com.
Histidine Decarboxylase: The analog 4-(4-imidazolyl)-3-amino-2-butanone has been synthesized and assayed as an inhibitor of histidine decarboxylase nih.gov.
Detailed Mechanistic Pathways of Bioactivity at the Molecular Level (e.g., enzyme inhibition kinetics, receptor agonism/antagonism)
The primary detailed mechanistic pathway found for an analog class is the inhibition of tubulin polymerization by 2-aryl-4-benzoyl-imidazoles (ABI) . This inhibition disrupts microtubule dynamics, which is crucial for cell division, leading to the observed anticancer activity nih.gov. For other analogs, the specific kinetics of enzyme inhibition or the nature of receptor interaction (agonism vs. antagonism) are not detailed in the available literature. For instance, while 4-(1H-Imidazol-1-yl)benzaldehyde is noted to affect histone deacetylase 1, the precise mechanism of this interaction is not specified biosynth.com.
Structure-Activity Relationship (SAR) Studies for Defined Biological Targets
SAR studies on analogs provide a roadmap for understanding how structural modifications might influence biological activity.
For the 2-aryl-4-benzoyl-imidazoles (ABI) targeting tubulin, SAR studies have revealed that:
The substitution pattern on the 2-aryl ring is critical for potency nih.gov.
The presence of the benzoyl group at the 4-position of the imidazole (B134444) ring is a key structural feature for high activity nih.gov.
In a different series of antimicrobial multisubstituted benzazoles , it was found that:
A benzothiazole (B30560) ring system enhanced activity against Staphylococcus aureus esisresearch.org.
Electron-withdrawing groups at position 5 of the benzazole ring increased activity against Candida albicans esisresearch.org.
These findings suggest that modifications to the benzaldehyde (B42025) and imidazole rings of this compound would likely have a significant impact on its biological activity and target specificity.
Rational Design of Prodrugs and Bioprecursors based on Mechanistic Insights
There is no specific information on the design of prodrugs for this compound. However, the general principles of prodrug design have been applied to related imidazole-containing compounds. For example, a water-soluble phosphate (B84403) prodrug of a benzimidazole (B57391) derivative was synthesized to increase its solubility by 50,000-fold, thereby improving its potential for in vivo applications nih.gov. This approach could theoretically be applied to this compound if poor solubility were a limiting factor for its biological application.
Advanced Spectroscopic and Computational Characterization of 2 1h Imidazol 4 Yl Benzaldehyde Systems
Application of High-Resolution Mass Spectrometry for Precise Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution and the solid state.
Multi-dimensional NMR Techniques (e.g., 1D, 2D NOESY, COSY, HSQC)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in 2-(1H-Imidazol-4-YL)benzaldehyde. For the closely related isomer, 4-(1H-Imidazol-1-yl)benzaldehyde, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the imidazole (B134444) and benzaldehyde (B42025) protons. iucr.orgnih.gov The aldehyde proton appears as a singlet at 10.05 ppm, while the aromatic protons of the benzaldehyde ring appear as doublets at 8.03 and 7.60 ppm. iucr.orgnih.gov The imidazole protons appear at 7.99, 7.39, and 7.26 ppm. iucr.orgnih.gov The ¹³C NMR spectrum of this isomer shows the aldehyde carbon at 190.48 ppm and other aromatic and imidazole carbons at various chemical shifts. iucr.orgnih.gov For this compound, similar characteristic shifts would be expected, with the specific values being sensitive to the substitution pattern.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons. COSY would reveal the coupling between adjacent protons in both the imidazole and benzaldehyde rings, while HSQC would correlate each proton with its directly attached carbon atom. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule, particularly the relative orientation of the two rings. While specific 2D NMR data for this compound is not available, studies on similar benzimidazole (B57391) derivatives demonstrate the utility of these techniques in making complete assignments of the NMR spectra. ugm.ac.id
| Technique | Information Obtained | Example Application for Imidazole-Benzaldehyde Systems |
| 1D ¹H NMR | Chemical environment of protons | Identification of aldehyde, aromatic, and imidazole protons. iucr.orgnih.gov |
| 1D ¹³C NMR | Chemical environment of carbons | Identification of carbonyl, aromatic, and imidazole carbons. iucr.orgnih.gov |
| 2D COSY | Proton-proton scalar coupling | Establishing connectivity of protons within the benzaldehyde and imidazole rings. ugm.ac.id |
| 2D HSQC | Direct carbon-proton correlation | Assigning carbon signals based on their attached protons. ugm.ac.id |
| 2D NOESY | Through-space proton-proton proximity | Determining the relative orientation of the imidazole and benzaldehyde rings. |
Solid-State NMR Spectroscopy for Bulk and Crystalline States
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid form. This technique is particularly useful for studying polymorphism and for characterizing materials that are insoluble or have limited solubility. For imidazole-2-carboxaldehyde, a compound structurally similar to the target molecule, solid-state ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) NMR has been used to characterize its hydrate (B1144303) and aldehyde forms. conicet.gov.arresearchgate.net The ssNMR spectra revealed well-resolved peaks for the different carbon atoms, allowing for the study of tautomerism in the solid state. researchgate.net Similar studies on this compound could provide insights into its solid-state structure and any intermolecular interactions present in the crystal lattice.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the structure of its isomer, 4-(1H-Imidazol-1-yl)benzaldehyde, has been determined. nih.goviucr.org In this isomer, the angle between the mean planes of the imidazole and arene rings is 24.58 (7)°. nih.gov The molecules are held together in the solid state by weak C—H···O and C—H···N interactions. nih.gov X-ray diffraction studies on other imidazole derivatives have also provided detailed structural information. mdpi.comnih.gov A similar analysis of this compound would be invaluable for understanding its solid-state packing and non-covalent interactions.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 4-(1H-Imidazol-1-yl)benzaldehyde | Monoclinic | P2₁/n | Angle between rings: 24.58 (7)° | nih.gov |
| 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde | Monoclinic | P2₁/c | Dihedral angle between rings: 3.69 (2)° | nih.gov |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. For 4-(1H-Imidazol-1-yl)benzaldehyde, the IR spectrum shows a strong C=O stretching band at 1676 cm⁻¹ and aromatic C=C stretching bands at 1604 and 1519 cm⁻¹. iucr.org The aldehyde C-H stretching is observed as a Fermi doublet at 2818 and 2746 cm⁻¹. iucr.org The infrared spectra of imidazole and its derivatives have been extensively studied, with characteristic bands assigned to various ring vibrations. capes.gov.brresearchgate.netrsc.org Raman spectroscopy, which is sensitive to the polarizability of bonds, provides complementary information. In imidazole, Raman-active modes are observed for ring stretching and C-H bending. researchgate.net A combined IR and Raman analysis of this compound would allow for a comprehensive characterization of its vibrational properties. Computational studies can further aid in the assignment of the observed vibrational modes. researchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| Aldehyde C-H Stretch | 2700-2900 | IR |
| Carbonyl (C=O) Stretch | 1670-1700 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| Imidazole Ring Vibrations | 1000-1500 | IR, Raman |
Advanced Computational Chemistry and Molecular Modeling Approaches
The in-depth understanding of the chemical and physical properties of this compound is significantly augmented by the application of advanced computational chemistry and molecular modeling techniques. These in silico methods offer profound insights into the molecule's electronic structure, conformational flexibility, and potential interactions with its environment, complementing and guiding experimental research. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and applications of these methods can be clearly elucidated based on studies of analogous benzaldehyde and imidazole derivatives.
Density Functional Theory (DFT) Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic characteristics of organic molecules like this compound. DFT calculations can determine the spatial distribution and energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap typically implies higher reactivity. For analogous benzaldehyde derivatives, DFT has been used to analyze electronic properties and reactive sites. researchgate.net
Furthermore, DFT is a powerful tool for predicting spectroscopic properties. Theoretical vibrational spectra (Infrared and Raman) can be calculated to aid in the assignment of experimental spectral bands. Similarly, the prediction of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method is a common application. researchgate.net Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, which can be correlated with UV-Visible absorption spectra to understand the molecule's photophysical behavior. jocpr.com Molecular Electrostatic Potential (MEP) surfaces can also be generated to identify the electron-rich and electron-poor regions of the molecule, providing clues about its intermolecular interaction sites. researchgate.net
Table 1: Predicted Electronic Properties of this compound via DFT
| Property | Predicted Value | Significance |
| HOMO Energy | Data not publicly available | Relates to the electron-donating capability of the molecule. |
| LUMO Energy | Data not publicly available | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap | Data not publicly available | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | Data not publicly available | Provides insight into the molecule's polarity and its interaction with polar solvents. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static, time-averaged view, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. A key application of MD is conformational analysis. The molecule possesses rotational freedom around the sigma bond connecting the benzaldehyde and imidazole rings. MD simulations can explore the potential energy landscape of this rotation, identifying low-energy, stable conformers and the transition states between them. This is crucial as the specific conformation of the molecule can dictate its ability to bind to a biological target.
MD simulations are also instrumental in studying the non-covalent interactions between this compound and its surroundings, such as solvent molecules or the active site of a protein. These simulations can reveal the nature and lifetime of hydrogen bonds, van der Waals interactions, and electrostatic interactions. For imidazole-containing compounds, understanding these interactions is key to elucidating their role as ligands in metal complexes or their binding mode in enzymes. nih.govnih.gov For instance, molecular docking, often coupled with MD, is used to predict the binding orientation and affinity of molecules to biological targets. researchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Although specific QSAR models for this compound have not been detailed in the reviewed literature, the methodology provides a framework for generating mechanistic hypotheses for its derivatives.
In a QSAR study, a dataset of structurally related molecules with known activities is used. For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., electronic, steric, and hydrophobic). Statistical methods are then used to build a model that links these descriptors to the biological activity. For a series of this compound analogs, a QSAR model could identify the key structural features that govern a particular biological effect, such as tyrosinase inhibition, which has been studied for other benzaldehyde derivatives. nih.gov This can lead to mechanistic insights and guide the rational design of new, more potent compounds. The Hammett constants, for example, have been used in conjunction with DFT to develop structure-reactivity correlations in benzaldehyde derivatives. researchgate.net
Emerging Research Trajectories and Interdisciplinary Prospects for 2 1h Imidazol 4 Yl Benzaldehyde
Integration with Advanced Materials Science for Novel Functional Applications
The unique molecular architecture of 2-(1H-imidazol-4-yl)benzaldehyde, featuring both a reactive aldehyde group and a versatile imidazole (B134444) ring, positions it as a promising building block for a new generation of advanced materials. Researchers are actively exploring its integration into various material platforms to create novel functionalities.
One significant area of investigation is the development of fluorescent probes and chemosensors. For instance, derivatives of 4-(1H-imidazol-2-yl)benzaldehyde have been engineered as ratiometric fluorescent chemosensors for the detection of malononitrile, a toxic industrial chemical. nih.gov These sensors exhibit a noticeable colorimetric and fluorescent response, enabling naked-eye detection and quantification of the analyte. nih.gov The design of these sensors often involves the condensation of the benzaldehyde (B42025) moiety with other molecules to create a larger, more complex structure that can selectively interact with the target analyte. nih.gov A study on a sensor for fluoride (B91410) ions, for example, utilized a Schiff base condensation product of imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) and 2,5-dihydroxybenzaldehyde, demonstrating high selectivity and sensitivity. nih.gov
The imidazole and benzaldehyde functionalities also lend themselves to the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms in the imidazole ring can coordinate with metal ions, while the aldehyde group can be further functionalized to tune the properties of the resulting material. This approach allows for the creation of materials with tailored porosity, catalytic activity, and sensing capabilities.
In polymer science, this compound and its isomers can be incorporated into polymer backbones or used as pendant groups to impart specific properties such as thermal stability, conductivity, and biological activity.
Exploration of Ultra-Efficient and Sustainable Synthetic Methodologies for Complex Derivatives
The growing interest in this compound and its derivatives has spurred the development of more efficient and environmentally friendly synthetic methods. Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the use of hazardous reagents.
Green Chemistry Approaches: A significant trend is the adoption of green chemistry principles. This includes the use of eco-friendly solvents, such as water or 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the development of catalyst systems that can be easily recovered and reused. nih.govnih.gov For example, the synthesis of 1H-benzo[d]imidazole derivatives has been achieved using zinc oxide nanoparticles (ZnO-NPs) as a catalyst in ethanol, offering high yields and shorter reaction times compared to traditional methods. nih.gov Another eco-friendly approach involves the use of boric acid as a catalyst in aqueous media for the synthesis of benzimidazoles. researchgate.net
Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of complex imidazole derivatives. beilstein-journals.orgthieme-connect.de This technique offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless integration of multiple reaction and purification steps. beilstein-journals.org Microfluidic systems, in particular, allow for precise control over reaction parameters, leading to higher yields and purities. beilstein-journals.orgresearchgate.net For instance, a continuous-flow synthesis of highly functionalized imidazo-oxadiazoles has been reported, demonstrating the rapid construction of complex molecules without the need to isolate intermediates. beilstein-journals.org
Catalytic Innovations: The development of novel catalysts is central to improving synthetic efficiency. Copper-catalyzed cross-coupling reactions are commonly used for the synthesis of N-arylated imidazoles. nih.govevitachem.com Researchers are also exploring the use of biocatalysts, such as lipases, to achieve selective C-N bond formation under mild conditions. rsc.org
| Methodology | Key Features | Advantages | Representative Examples |
| Green Chemistry | Use of eco-friendly solvents (e.g., water, 2-MeTHF), recyclable catalysts (e.g., ZnO-NPs, boric acid). nih.govnih.govresearchgate.net | Reduced environmental impact, improved safety, often higher yields and shorter reaction times. nih.govmdpi.com | Synthesis of 1H-benzo[d]imidazole derivatives using ZnO-NPs in ethanol. nih.gov |
| Flow Chemistry | Continuous processing in microreactors or coiled tubes. beilstein-journals.orgthieme-connect.denih.gov | Precise reaction control, enhanced safety, scalability, integration of multiple steps. beilstein-journals.org | Continuous-flow synthesis of imidazo-oxadiazoles and [18F]F-HX4. beilstein-journals.orgresearchgate.net |
| Catalytic Innovations | Use of novel catalysts like copper complexes and biocatalysts (e.g., lipases). nih.govevitachem.comrsc.org | High selectivity, mild reaction conditions, potential for asymmetric synthesis. rsc.org | Lipase-catalyzed synthesis of imidazo[1,2-a]pyridine-based heterocycles. rsc.org |
Discovery and Elucidation of Untapped Molecular Biological Mechanisms
While the biological activities of many imidazole-containing compounds are well-documented, the specific molecular mechanisms of this compound and its close derivatives are still an active area of research. The presence of both an imidazole ring and a benzaldehyde group suggests multiple potential avenues for biological interaction.
Enzyme Inhibition: A significant focus of research is on the potential of these compounds as enzyme inhibitors. The imidazole moiety can act as a zinc-binding group, making it a candidate for inhibiting metalloenzymes. Derivatives of imidazole are being investigated for their inhibitory activity against a range of enzymes implicated in various diseases.
Fluorescent Probes for Cellular Imaging: The inherent fluorescence of some imidazole derivatives, or the ability to induce fluorescence upon binding to a target, makes them valuable tools for cellular imaging. nih.govrsc.org For example, a phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde derivative has been studied as a fluorescent probe for imaging in cell biology. nih.gov These probes can be used to visualize the localization and dynamics of specific biomolecules or cellular processes in living cells. rsc.org Researchers have developed sensors that can detect total cellular aliphatic aldehydes, which are implicated in cellular toxicity and disease. rsc.org
Antimicrobial and Antifungal Activity: Imidazole derivatives have a long history as antimicrobial and antifungal agents. nih.govnih.gov Research is ongoing to synthesize novel derivatives with improved efficacy and reduced toxicity. nih.govnih.gov The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways.
Development of Economically Viable and Environmentally Benign Production Routes
The transition of this compound and its derivatives from laboratory curiosities to commercially viable products hinges on the development of cost-effective and sustainable production methods.
Cost-Effective Starting Materials and Reagents: A key strategy is to utilize readily available and inexpensive starting materials. For example, some synthetic routes for imidazole derivatives start from simple and cheap precursors like benzaldehyde and o-phenylenediamine. nih.gov The avoidance of expensive and hazardous reagents, such as certain heavy metal catalysts and harsh solvents, is also a priority. mdpi.com An improved synthesis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde was developed that avoids the use of copper iodide, 1,10-phenanthroline, and DMF, making the process more economical and safer. mdpi.com
Process Optimization and Scalability: Optimizing reaction conditions to maximize yield and minimize reaction time is crucial for economic viability. This includes fine-tuning parameters such as temperature, pressure, and catalyst loading. Flow chemistry offers significant advantages in this regard, as it allows for precise control and easy scalability. beilstein-journals.org The synthesis of nicotinic acid, a related heterocyclic compound, provides an example of a highly energy-efficient industrial process that couples endothermic and exothermic steps. beilstein-journals.org
Waste Reduction and Catalyst Recycling: Minimizing waste generation is a cornerstone of green and economically viable chemistry. This can be achieved through atom-economical reactions that maximize the incorporation of starting materials into the final product. The use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is also a key strategy. nih.gov
| Factor | Strategy | Benefit |
| Starting Materials | Utilize inexpensive and readily available precursors. | Reduces overall production cost. |
| Reagents & Solvents | Avoid hazardous and costly reagents; use green solvents. nih.govmdpi.com | Enhances safety and reduces environmental impact and cost. mdpi.com |
| Process Optimization | Maximize yield and minimize reaction time through optimized conditions. | Increases efficiency and throughput. |
| Scalability | Employ technologies like flow chemistry for seamless scale-up. beilstein-journals.org | Facilitates large-scale industrial production. |
| Waste Management | Implement atom-economical reactions and recycle catalysts. nih.gov | Minimizes waste and reduces disposal costs. |
Synergistic Approaches in Supramolecular Chemistry and Nanoscience Research
The self-assembly properties of molecules containing imidazole and benzaldehyde moieties open up exciting possibilities at the intersection of supramolecular chemistry and nanoscience.
Supramolecular Assembly: The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, driving the formation of well-ordered supramolecular structures. nih.gov The benzaldehyde group can also engage in intermolecular interactions. nih.gov Studies on 4-(1H-imidazol-1-yl)benzaldehyde have revealed that molecules in the solid state are held together by weak C—H⋯O/N interactions, leading to specific packing motifs. nih.gov By modifying the substituents on the benzaldehyde and imidazole rings, it is possible to control the geometry and dimensionality of the resulting assemblies.
Functional Nanomaterials: By integrating this compound derivatives into nanomaterials, researchers can create hybrid systems with enhanced properties. For example, nanoparticles can be functionalized with these molecules to act as targeted drug delivery vehicles or as sensitive components in biosensors. The imidazole group can serve as a linker to attach the molecule to a metal nanoparticle surface, while the benzaldehyde group can be used to conjugate a biomolecule for specific targeting.
The synergy between the self-assembly capabilities of these molecules and the unique properties of nanomaterials is a promising area for the development of next-generation diagnostic and therapeutic agents, as well as advanced materials for electronics and catalysis.
Q & A
Q. Table 1: Reaction Optimization for Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Raney Nickel | 92 |
| Solvent (Hydrogenation) | Water | 92 |
| Cyclization Temperature | 45°C | 88 |
Advanced: How can reaction conditions be optimized to minimize by-product formation during synthesis of derivatives?
Answer:
By-product formation (e.g., dehalogenated analogs) is mitigated through:
- Catalyst specificity : Raney nickel avoids aryl dehalogenation observed with Pd/C .
- Stoichiometric base adjustment : NaOH (2 equiv) ensures complete cyclization, while weaker bases (Na₂CO₃) reduce efficiency .
- Real-time monitoring : LC-MS tracks intermediate conversion to adjust reaction time and prevent over-hydrogenation .
Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?
Answer:
- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
- X-ray crystallography : Resolves imidazole-benzaldehyde conformation (e.g., monoclinic P21/n space group, β = 95.39°) .
- LC-MS/HPLC : Validates molecular weight (172.18 g/mol) and purity (≥95%) .
Advanced: How does solvent choice impact electronic properties and reactivity in polar reactions?
Answer:
Solvent polarity modulates reactivity via the Polarizable Continuum Model (PCM) :
- Isotropic solvents (e.g., water) : Stabilize charge-separated transition states, accelerating nucleophilic additions .
- Anisotropic media (e.g., liquid crystals) : Influence regioselectivity in imidazole derivatization due to directional dielectric effects .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and eye protection to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent aldehyde oxidation .
Advanced: What computational strategies predict binding affinity of derivatives with biological targets?
Answer:
Q. Table 2: Key Parameters for Docking Studies
| Software | Scoring Function | Speed (vs. AutoDock 4) | Accuracy |
|---|---|---|---|
| AutoDock Vina | Hybrid | 100x faster | Improved |
Advanced: How do SAR studies guide the design of inhibitors based on this compound?
Answer:
- Substitution patterns : Electron-withdrawing groups (e.g., -Cl) at the benzaldehyde para position enhance tubulin binding (IC₅₀ < 50 nM) .
- Imidazole modifications : N-methylation improves metabolic stability but reduces hydrogen-bonding capacity .
- Hybrid scaffolds : Coupling with pyridinyl or phenanthroline moieties broadens kinase inhibition profiles .
Advanced: What methodologies address solvent effects in quantum mechanical calculations for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
